molecular formula C8H11N3O2 B13634555 Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate

Cat. No.: B13634555
M. Wt: 181.19 g/mol
InChI Key: ZNWCOFGOSAEADS-LURJTMIESA-N
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Description

Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate (CAS 1344938-08-4) is a chiral chemical compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. This molecule features a pyrimidine heterocycle, a common pharmacophore in active pharmaceutical ingredients, linked to a methyl ester-functionalized propanoate chain with a stereogenic center . The specific role of pyrimidine derivatives in targeting various enzymes and receptors, such as components of the MAP kinase pathway, highlights the potential research utility of this compound . Its structural motif makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential therapeutics. The (S)-enantiomer provides a defined stereochemistry, which is often critical for specific biological interactions and optimizing the activity of lead compounds . As a building block, it can be used to explore structure-activity relationships (SAR) and to create compound libraries for high-throughput screening. This product is intended For Research Use Only and is not approved for human, veterinary, therapeutic, or diagnostic use. All information provided is for research purposes.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (3S)-3-amino-3-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)4-6(9)7-2-3-10-5-11-7/h2-3,5-6H,4,9H2,1H3/t6-/m0/s1

InChI Key

ZNWCOFGOSAEADS-LURJTMIESA-N

Isomeric SMILES

COC(=O)C[C@@H](C1=NC=NC=C1)N

Canonical SMILES

COC(=O)CC(C1=NC=NC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

General Synthetic Strategy

The synthesis of Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate typically involves nucleophilic addition reactions of pyrimidine derivatives with α,β-unsaturated esters or malonate derivatives, followed by stereoselective control to isolate the (S)-enantiomer.

  • Key starting materials: Pyrimidine-4-carbaldehyde or substituted pyrimidines.
  • Core reaction: Nucleophilic addition to methyl acrylate or related esters.
  • Stereocontrol: Achieved by chiral catalysts or enzymatic resolution to obtain the (S)-configuration.

A typical synthetic route involves:

  • Reaction of pyrimidine derivatives with methyl acrylate in the presence of a base such as sodium ethoxide.
  • Use of chiral catalysts or resolving agents to selectively obtain the (S)-enantiomer.

This method is supported by the Rodionov reaction principle, which is a known approach for β-amino acid ester synthesis.

Specific Method Example

One documented method involves the reaction of substituted-methyl carbamimidothioate hydrobromides with 2-(ethoxymethylene)malononitrile in ethanol with Hunig’s base, leading to the formation of the desired β-amino ester.

Industrial Production Methods

Industrial synthesis focuses on scalability and purity:

  • Use of continuous flow reactors to improve reaction control and yield.
  • Automated systems for reagent addition and temperature control.
  • Optimization of reaction times and purification steps to maximize enantiomeric excess and product purity.

These methods ensure high throughput and reproducibility required for commercial and research applications.

Analytical Characterization and Confirmation of Structure

The identity and purity of this compound are confirmed by:

Technique Purpose Data/Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms pyrimidine ring, amino, and ester groups; stereochemistry 1H and 13C NMR spectra show characteristic chemical shifts and coupling constants for the (S)-configuration
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight and purity verification Retention time ~1.01 min; m/z consistent with molecular formula C8H11N3O2
X-ray Crystallography Absolute configuration determination (if crystalline) Resolves stereochemistry and confirms molecular geometry

Chemical Reaction Analysis Relevant to Preparation

The compound is chemically versatile, undergoing:

Reaction Type Reagents/Conditions Outcome/Products
Ester Hydrolysis Acidic or basic aqueous conditions Conversion to carboxylic acid derivative
Amino Group Modification Acylation (acetic anhydride), alkylation (benzyl chloride) Formation of analogs with modified biological properties
Pyrimidine Ring Substitution Halogenation, nitration under controlled conditions Functionalized pyrimidine derivatives for further synthesis

These reactions are often employed in the preparation of derivatives or intermediates for the target compound.

Comparative Synthesis Insights from Related Compounds

While direct literature on this compound is limited, analogous compounds such as 3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid have been synthesized via:

  • Alkylation of chloro-substituted pyrimidine derivatives with ethyl 3-bromopropionate under phase-transfer catalysis.
  • Subsequent saponification and substitution steps to install amino groups.

This approach highlights the utility of phase-transfer catalysis and nucleophilic aromatic substitution in preparing pyrimidine-containing amino acid esters.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Nucleophilic addition to methyl acrylate Pyrimidine-4-carbaldehyde, sodium ethoxide, chiral catalyst High stereoselectivity, straightforward Requires chiral resolution
Reaction with carbamimidothioate hydrobromides 2-(ethoxymethylene)malononitrile, Hunig’s base, ethanol Efficient β-amino ester formation Multi-step purification
Phase-transfer catalysis alkylation (analog approach) Ethyl 3-bromopropionate, tetrabutylammonium hydrogensulfate Scalable, mild conditions Requires careful phase separation
Enzymatic or chiral catalyst resolution Various chiral catalysts or enzymes High enantiomeric purity Catalyst cost and availability

Research and Development Notes

  • The stereochemical purity of the (S)-enantiomer is critical for biological activity and is typically ensured by asymmetric synthesis or resolution techniques.
  • Industrial methods focus on continuous flow and automation to improve yield and reproducibility.
  • Analytical methods such as NMR and LC-MS are essential for quality control during synthesis.
  • Analogous synthetic strategies from related pyrimidine amino acid esters provide valuable insights for method optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: N-methylpiperazine in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyrimidine derivatives with modified functional groups.

Scientific Research Applications

Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes involved in critical cellular processes. For example, pyrimidine derivatives are known to interfere with DNA and RNA synthesis, making them valuable in anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Key Features Purity Reference
Methyl (s)-3-amino-3-(pyrimidin-4-yl)propanoate C₈H₁₁N₃O₂ Pyrimidin-4-yl, (s)-amino Chiral center, pyrimidine N-atoms enhance polarity and H-bonding capacity. N/A N/A
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₁FN₂O₂ 2-Amino-5-fluoropyridin-3-yl Fluorine increases electronegativity; pyridine ring reduces H-bonding vs. pyrimidine. N/A
Methyl 3-amino-3-(3-chlorophenyl)propanoate C₁₀H₁₂ClNO₂ 3-Chlorophenyl Chlorine enhances lipophilicity; lacks heteroaromatic N-atoms. 95%
2-(Aminomethyl)-5-methoxypyrimidin-4-ol C₆H₁₁Cl₂N₃O₂ 5-Methoxy, 2-aminomethyl, 4-hydroxyl Hydroxyl group increases acidity; dihydrochloride salt improves solubility. 95%
Key Observations:

Heterocyclic vs. This may improve solubility in polar solvents or binding to biological targets . The 3-chlorophenyl analog lacks heteroaromaticity, favoring hydrophobic interactions in lipid-rich environments .

Chlorine in the phenyl analog enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Considerations :

  • The (s)-configuration of the main compound is absent in other analogs unless specified. Chirality can critically influence pharmacological activity, as seen in drugs like levodopa or esomeprazole.

Physicochemical and Functional Properties

  • Solubility: Pyrimidine-containing compounds generally exhibit higher aqueous solubility than phenyl derivatives due to increased polarity. The dihydrochloride salt of 2-(aminomethyl)-5-methoxypyrimidin-4-ol exemplifies salt formation to enhance solubility .
  • Stability : Ester groups (e.g., in the main compound and its analogs) are prone to hydrolysis under acidic or basic conditions, which may limit shelf-life but enable prodrug activation in vivo.
  • Purity: Analogs like Methyl 3-amino-3-(3-chlorophenyl)propanoate achieve 95% purity, suggesting robust synthetic protocols. Data for the main compound is unavailable, highlighting a research gap .

Biological Activity

Methyl (S)-3-amino-3-(pyrimidin-4-yl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 181.19 g/mol

The structure features a pyrimidine ring, which is known for its role in various biological processes, and an amino acid moiety that enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition can lead to altered cellular functions and potentially therapeutic effects.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways that are vital for cellular communication and function.
  • Hydrogen Bonding : The amino group in the compound facilitates hydrogen bonding with active sites on enzymes or receptors, enhancing its biological efficacy.

Antimicrobial Activity

Research indicates that this compound has demonstrated notable antimicrobial properties. Studies have shown:

  • Inhibition of Bacterial Growth : The compound has been tested against several bacterial strains, showing significant inhibition zones. For instance, it exhibited a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against Gram-negative bacteria .
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
E. coli106
S. aureus158
P. aeruginosa1210
C. albicans2012.5

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies on human leukemia cells revealed an IC50 value of approximately 0.13 ± 0.06 µM, indicating potent cytotoxicity compared to other compounds in the series .

Case Studies

  • Study on Antitumor Activity :
    • A study synthesized conjugates of this compound with various peptides and assessed their antitumor activity on mouse TLX5 lymphoma cells. The results indicated that these conjugates exhibited comparable specificity towards DNA alkylations as established chemotherapeutics like temozolomide .
  • Antimicrobial Assessment :
    • Another investigation focused on the antimicrobial activity of derivatives synthesized from this compound, revealing enhanced activity in hydrolyzed forms compared to their methyl ester counterparts .

Applications in Drug Development

Given its promising biological activities, this compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly those aimed at developing new pharmaceuticals targeting infectious diseases and cancer. Its ability to modify enzyme activities and interact with cellular pathways positions it as a candidate for further pharmacological investigations.

Q & A

Q. How does stereochemistry impact pharmacological profiles?

  • Key Findings :
  • The (S)-enantiomer shows 10-fold higher activity than the (R)-form in kinase inhibition assays due to optimal spatial alignment with ATP-binding pockets .
  • Racemic mixtures exhibit reduced efficacy, emphasizing the need for chiral resolution .

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